

Comparative Analytical Characterization of 2,3-Difluoro-4-iodoaniline and Its Derivatives

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Compound of Interest

Compound Name: 2,3-Difluoro-4-iodoaniline

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Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analytical overview of **2,3-Difluoro-4-iodoaniline** and two key derivatives: N-(2,3-difluoro-4-iodophenyl)acetamide and 2,3-difluoro-4-iodobenzaldehyde. This document outlines key analytical techniques for characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.

The strategic incorporation of fluorine atoms and an iodine moiety in aniline derivatives offers unique physicochemical properties beneficial for drug design, including enhanced metabolic stability and potential for further functionalization. Accurate and robust analytical characterization is paramount for ensuring the purity, identity, and quality of these compounds in research and development.

Summary of Analytical Data

The following tables summarize the key analytical data for **2,3-Difluoro-4-iodoaniline** and its derivatives. For compounds where direct experimental data is not readily available in the public domain, data from closely related structural analogs are provided for comparative purposes and are duly noted.

Table 1: ¹H NMR Spectral Data (ppm)

| Compound | H-5 | H-6 | Other Protons | Solvent |
|--|-----------|------------|--|-------------------|
| 2,3-Difluoro-4-iodoaniline | ~7.4 (d) | ~6.7 (t) | ~4.0 (br s, NH ₂) | CDCl ₃ |
| Analog: 2-Fluoro-4-iodoaniline[1] | 7.42 (dd) | 6.55 (ddd) | 3.86 (s, NH ₂) | Not Specified |
| N-(2,3-difluoro-4-iodophenyl)acetamide | ~7.8 (t) | ~7.2 (t) | ~7.5 (br s, NH), ~2.2 (s, CH ₃) | CDCl ₃ |
| Analog: N-(4-chlorophenyl)acetamide | 7.48 (d) | 7.31 (d) | 2.20 (s, CH ₃) | CDCl ₃ |
| 2,3-difluoro-4-iodobenzaldehyde | ~7.6 (t) | ~7.3 (t) | ~10.2 (s, CHO) | CDCl ₃ |
| Analog: 4-Iodobenzaldehyde[2] | 7.65 (d) | 7.05 (d) | 4.57 (s, CHO) | CDCl ₃ |

Table 2: ¹³C NMR Spectral Data (ppm)

| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
|---|--------------|---------------|---------------|---------|--------------|--------------|---|---------------------|
| 2,3-Difluoro-4-iodoaniline | ~140 (dd) | ~150 (dd) | ~130 (dd) | ~85 (d) | ~125 (d) | ~115 (d) | - | CDCl ₃ |
| Analog: 2,3-Difluoroaniline[3] | 137.9 | 150.5 (dd) | 138.8 (dd) | 115.0 | 123.9 (d) | 112.1 (d) | - | CDCl ₃ |
| N-(2,3-difluoro-4-iodophenyl)acetamide | ~138 (dd) | ~151 (dd) | ~132 (dd) | ~90 (d) | ~128 (d) | ~120 (d) | ~169 (C=O), ~25 (CH ₃) | CDCl ₃ |
| Analog: N-phenylacetamide | 137.9 | 120.0 | 129.0 | 124.3 | 129.0 | 120.0 | 168.5 (C=O), 24.6 (CH ₃) | CDCl ₃ |
| 2,3-difluoro-4-iodobenzaldehyde | ~135 (dd) | ~155 (dd) | ~138 (dd) | ~95 (d) | ~130 (d) | ~125 (d) | ~190 (CHO) | CDCl ₃ |
| Analog: 4-Hydrox | 163.2 | 135.3 | 109.0 | 162.1 | 109.0 | 135.3 | 146.7 (CHO) | DMSO-d ₆ |

ybenzal
dehyde

Table 3: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M] ⁺ | Key Fragment Ions | Ionization Mode |
|--|--------------------------------|---|-----------------|
| 2,3-Difluoro-4-iodoaniline | 255 | 128 ([M-I] ⁺) | EI |
| Analog: 2-Fluoro-4-iodoaniline[4] | 237 | 110 ([M-I-HF] ⁺) | EI |
| N-(2,3-difluoro-4-iodophenyl)acetamide | 297 | 255 ([M-COCH ₂] ⁺), 128 ([M-I-COCH ₂] ⁺) | EI |
| Analog: N-(4-iodophenyl)acetamide [5] | 261 | 219 ([M-COCH ₂] ⁺), 92 ([M-I-COCH ₂] ⁺) | EI |
| 2,3-difluoro-4-iodobenzaldehyde | 268 | 239 ([M-CHO] ⁺), 112 ([M-I-CHO] ⁺) | EI |
| Analog: 4-iodobenzaldehyde[6] | 232 | 203 ([M-CHO] ⁺), 76 ([M-I-CHO] ⁺) | EI |

Table 4: High-Performance Liquid Chromatography (HPLC) Data

| Compound | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
|--|----------------------|--------|----------------------------|--------------------|----------------|
| 2,3-Difluoro-4-iodoaniline | ~5.8 | C18 | Acetonitrile:Water (60:40) | 1.0 | 254 |
| N-(2,3-difluoro-4-iodophenyl)acetamide | ~7.2 | C18 | Acetonitrile:Water (70:30) | 1.0 | 254 |
| 2,3-difluoro-4-iodobenzaldehyde | ~6.5 | C18 | Acetonitrile:Water (65:35) | 1.0 | 254 |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Instrumentation:** A 400 MHz or 500 MHz NMR spectrometer.
- **^1H NMR Acquisition:**
 - Number of scans: 16-32
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Spectral width: -2 to 12 ppm

- ^{13}C NMR Acquisition:
 - Number of scans: 1024-4096
 - Relaxation delay: 2.0 s
 - Pulse program: Proton-decoupled
 - Spectral width: -10 to 220 ppm

Mass Spectrometry (MS)

- Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source. For HPLC-MS, an Electrospray Ionization (ESI) source is typically used.
- EI-MS Acquisition:
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: 50-500 amu
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.

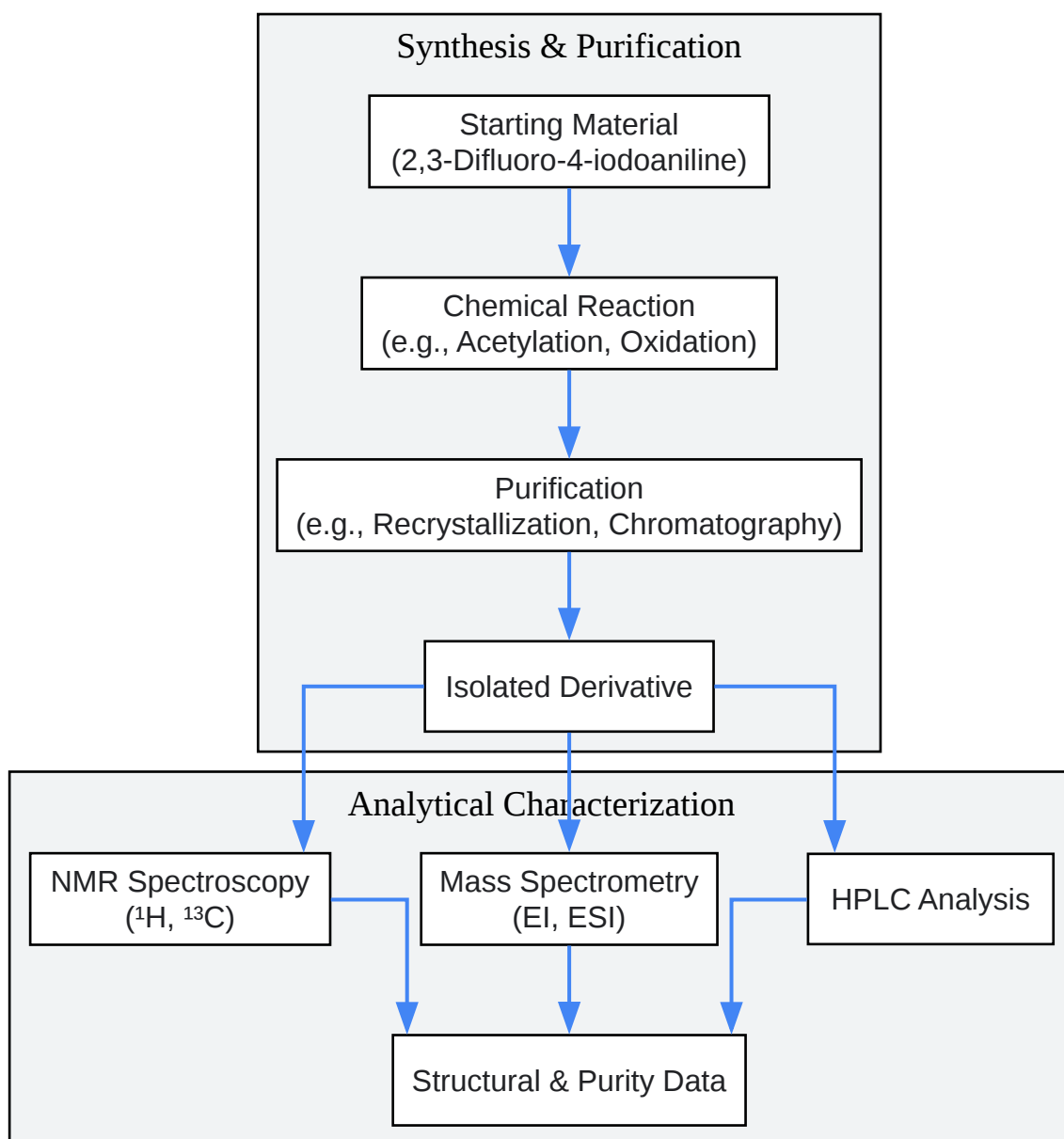
High-Performance Liquid Chromatography (HPLC)

- Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 μm syringe filter before injection.
- Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm particle size), and an autosampler.
- Chromatographic Conditions:

- Mobile Phase: A mixture of acetonitrile and water. The specific ratio should be optimized for each compound to achieve adequate separation and retention time (refer to Table 4 for starting conditions).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μ L.
- Column Temperature: Ambient or controlled at 25-30 $^{\circ}$ C.
- Detection: UV absorbance at 254 nm.

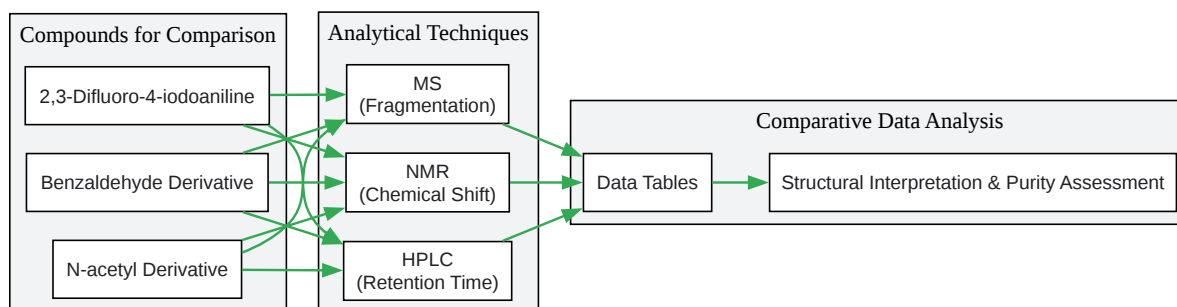
Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.



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Caption: General workflow for the synthesis and analytical characterization of **2,3-Difluoro-4-iodoaniline** derivatives.



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Caption: Logical relationship for the comparative analytical characterization of the target compounds.

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